Superior ALDH3A1 Inhibition Potency Compared to 3-Chloro-4-hydroxybenzaldehyde Oxime
3-Chloro-4-methoxybenzenecarbaldehyde oxime demonstrates a clear, quantitative advantage in inhibiting human aldehyde dehydrogenase 3A1 (ALDH3A1) over its 4-hydroxy analog. While the target compound exhibits an IC50 of 2.10E+3 nM in a spectrophotometric assay [1], the comparator 3-chloro-4-hydroxybenzaldehyde oxime shows no detectable inhibition of ALDH3A1 (IC50 > 1.00E+6 nM) under similar conditions [2]. The presence of the methoxy group versus a hydroxyl group at the 4-position is therefore a critical determinant of ALDH3A1 engagement.
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC50 = 2.10E+3 nM (2.1 µM) |
| Comparator Or Baseline | 3-Chloro-4-hydroxybenzaldehyde oxime: IC50 > 1.00E+6 nM (inactive) |
| Quantified Difference | >476-fold difference in potency |
| Conditions | Spectrophotometric analysis; 1 min preincubation with enzyme prior to substrate addition |
Why This Matters
This >476-fold difference in potency directly informs compound selection for ALDH3A1-targeted studies, as the 4-hydroxy analog is functionally inert and will not yield the desired biochemical phenotype.
- [1] BindingDB. (n.d.). BDBM50447072 CHEMBL1890994: 3-Chloro-4-methoxybenzenecarbaldehyde oxime. Retrieved from BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50486220 CHEMBL2228305: 3-Chloro-4-hydroxybenzaldehyde oxime. Retrieved from BindingDB. View Source
